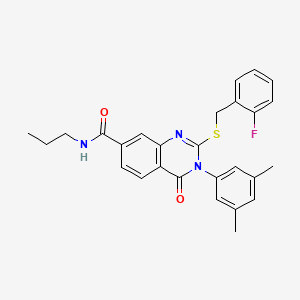![molecular formula C16H25NO2 B2543455 3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol CAS No. 1803600-17-0](/img/structure/B2543455.png)
3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.37 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl and phenyl group, an amino group, and a propane-1,2-diol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions starting from benzene derivatives. The methyl and phenyl groups are introduced via Friedel-Crafts alkylation.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the cyclohexyl derivative.
Attachment of Propane-1,2-diol: The final step involves the reaction of the amine with an epoxide or a diol derivative to form the propane-1,2-diol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol
- 3-[(3-Methyl-5-phenylcyclohexyl)amino]ethane-1,2-diol
- 3-[(3-Methyl-5-phenylcyclohexyl)amino]butane-1,2-diol
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propane-1,2-diol moiety, in particular, influences its solubility, reactivity, and interaction with molecular targets.
特性
IUPAC Name |
3-[(3-methyl-5-phenylcyclohexyl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-7-14(13-5-3-2-4-6-13)9-15(8-12)17-10-16(19)11-18/h2-6,12,14-19H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSZPHVKLRDAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NCC(CO)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
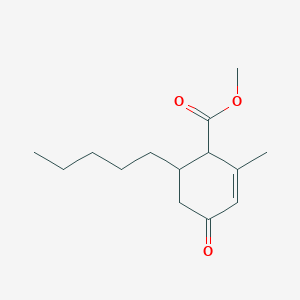
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)
![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)
![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)
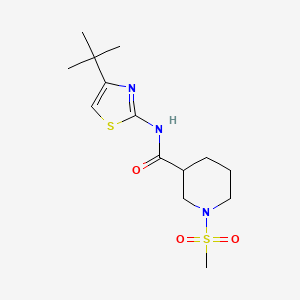
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2543381.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543383.png)
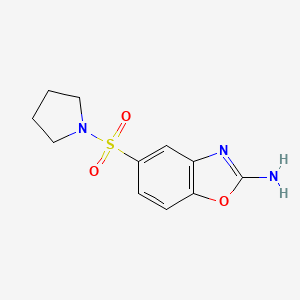
![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)
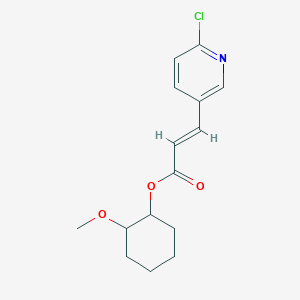
![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)
![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)
![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)
